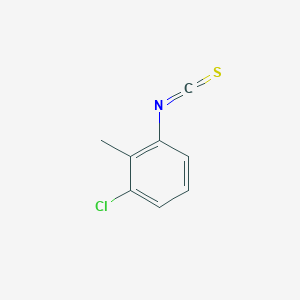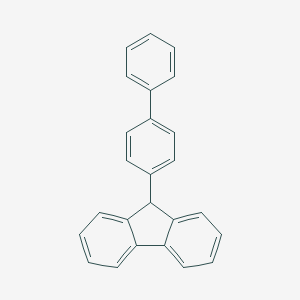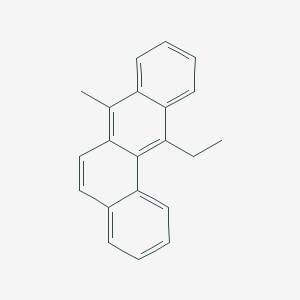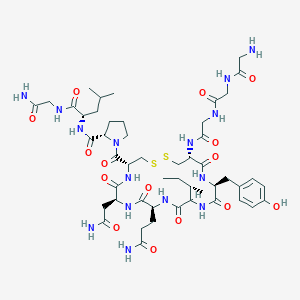
Oxytocin, tri-gly-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxytocin and tri-gly are two compounds that have garnered significant attention in scientific research. Oxytocin is a hormone that is primarily known for its role in childbirth and lactation. However, recent studies have shown that it also has a range of other physiological and psychological effects. Tri-gly, on the other hand, is a synthetic peptide that has been developed as a potential therapeutic agent. In
科学研究应用
Oxytocin has been the subject of numerous scientific studies, and its effects have been investigated in a range of contexts. Some of the areas of research include social behavior, stress, anxiety, trust, and bonding. Oxytocin has also been investigated as a potential treatment for various psychiatric disorders, such as autism spectrum disorder, schizophrenia, and depression. Tri-gly, on the other hand, has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
作用机制
Oxytocin acts on various receptors in the brain and body, including the oxytocin receptor, the vasopressin receptor, and the estrogen receptor. It is involved in a range of physiological processes, including uterine contractions, milk ejection, and social bonding. Oxytocin also has a range of psychological effects, such as reducing anxiety and increasing trust. Tri-gly, on the other hand, acts by inhibiting the activity of certain enzymes or proteins that are involved in disease processes.
生化和生理效应
Oxytocin has a range of biochemical and physiological effects. It stimulates the release of various hormones, such as prolactin and cortisol, and regulates the activity of the autonomic nervous system. It also has a range of psychological effects, such as reducing anxiety and increasing trust. Tri-gly, on the other hand, has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
实验室实验的优点和局限性
Oxytocin has several advantages for lab experiments, including its availability, stability, and well-characterized effects. However, there are also some limitations, such as the difficulty of administering it to animals or humans, and the potential for non-specific effects. Tri-gly, on the other hand, has advantages such as its specificity and potency, but also has limitations such as its potential toxicity and difficulty in synthesizing it in large quantities.
未来方向
There are several future directions for research on oxytocin and tri-gly. For oxytocin, future research could focus on its potential as a treatment for various psychiatric disorders, as well as its role in social behavior and bonding. For tri-gly, future research could focus on its potential as a therapeutic agent for various diseases, as well as its mechanism of action and potential toxicity. Additionally, future research could investigate the potential synergistic effects of combining oxytocin and tri-gly for therapeutic purposes.
Conclusion
In conclusion, oxytocin and tri-gly are two compounds that have significant potential for scientific research and therapeutic applications. Oxytocin has a range of physiological and psychological effects, while tri-gly has been developed as a potential therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of these compounds.
合成方法
Oxytocin is a naturally occurring hormone that is synthesized in the hypothalamus and released by the posterior pituitary gland. It is composed of nine amino acids and has a molecular weight of 1007.2 g/mol. Oxytocin can also be synthesized in the lab using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). Tri-gly, on the other hand, is a synthetic peptide that is composed of three amino acids (glycine, leucine, and tryptophan). It can be synthesized using SPPS or LPPS.
属性
CAS 编号 |
16639-11-5 |
|---|---|
产品名称 |
Oxytocin, tri-gly- |
分子式 |
C49H75N15O15S2 |
分子量 |
1178.3 g/mol |
IUPAC 名称 |
(2S)-1-[(4R,7S,10S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H75N15O15S2/c1-5-25(4)41-48(78)58-28(12-13-35(51)66)43(73)60-31(17-36(52)67)44(74)62-33(49(79)64-14-6-7-34(64)47(77)61-29(15-24(2)3)42(72)56-19-37(53)68)23-81-80-22-32(57-40(71)21-55-39(70)20-54-38(69)18-50)46(76)59-30(45(75)63-41)16-26-8-10-27(65)11-9-26/h8-11,24-25,28-34,41,65H,5-7,12-23,50H2,1-4H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,54,69)(H,55,70)(H,56,72)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,77)(H,62,74)(H,63,75)/t25-,28-,29-,30-,31-,32-,33-,34-,41?/m0/s1 |
InChI 键 |
GSQPHYUVUWFHDE-XIJIAEDBSA-N |
手性 SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
序列 |
GGGCYIQNCPLG |
同义词 |
oxytocin, tri-Gly- oxytocin, triglycine- TGOT tri-Gly-oxytocin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



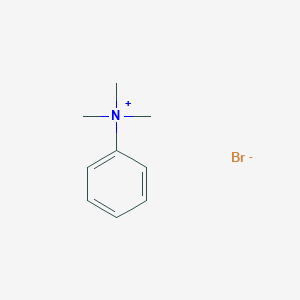
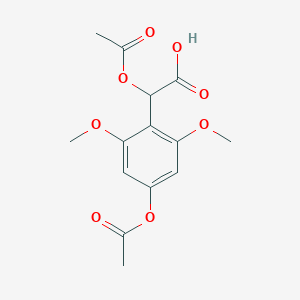
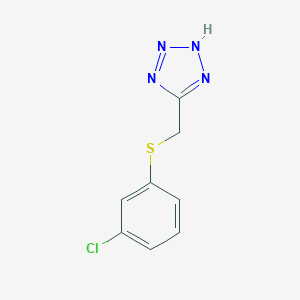
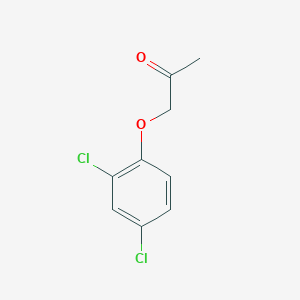
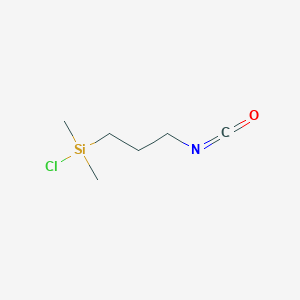
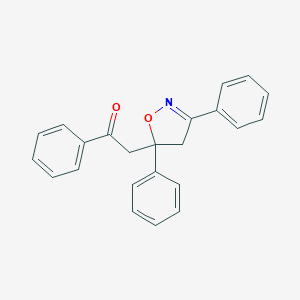
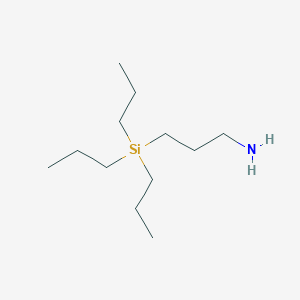
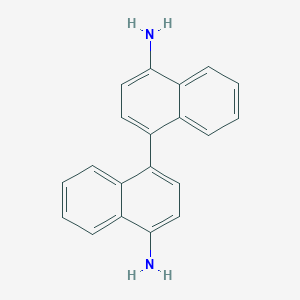

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)

